2',6'-Dichloro-3-(3-fluorophenyl)propiophenone
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Overview
Description
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO and a molecular weight of 297.15 g/mol . It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring. This compound is typically used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone can be achieved through several methods. One common synthetic route involves the reaction of 2,6-dichlorobenzoyl chloride with 3-fluorobenzene in the presence of a base such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Another method involves the use of Suzuki-Miyaura coupling, where 2,6-dichlorophenylboronic acid is coupled with 3-fluorophenyl bromide in the presence of a palladium catalyst . Industrial production methods often involve large-scale batch reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions . Major products formed from these reactions include alcohols, carboxylic acids, esters, and substituted aromatic compounds .
Scientific Research Applications
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with receptor proteins, modulating their signaling pathways and affecting cellular responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone can be compared with other similar compounds, such as:
2,6-Dichloro-3-fluoroacetophenone: This compound has a similar structure but lacks the propiophenone moiety, making it less versatile in certain synthetic applications.
2,6-Dichloro-3-fluorobenzaldehyde: This compound has an aldehyde group instead of a ketone, which affects its reactivity and applications.
The uniqueness of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-5-2-6-13(17)15(12)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQVJWZFPBGJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644556 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-75-4 |
Source
|
Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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